molecular formula C21H29N3O7 B4033920 Azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid

Azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid

Cat. No.: B4033920
M. Wt: 435.5 g/mol
InChI Key: PXWNEPRVCLCJII-UHFFFAOYSA-N
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Description

Azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid is a complex organic compound that features a combination of azepane, piperidine, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the nitrophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the azepane ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and azepane rings.

    Reduction: Reduction reactions can be used to modify the nitrophenyl group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, Azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine and azepane rings provide structural stability and facilitate binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1-Azepanyl[1-(3-chlorobenzyl)-3-piperidinyl]methanone ethanedioate: This compound shares a similar core structure but differs in the substituents attached to the piperidine ring.

    2-(Azepan-1-yl)ethyl methacrylate: Another compound with an azepane ring, used in polymer chemistry.

Uniqueness

Azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3.C2H2O4/c23-19(21-11-3-1-2-4-12-21)17-8-6-10-20(15-17)14-16-7-5-9-18(13-16)22(24)25;3-1(4)2(5)6/h5,7,9,13,17H,1-4,6,8,10-12,14-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWNEPRVCLCJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid
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Azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone;oxalic acid

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